3,6-Dimethoxy-2-nitrobenzaldehyde

Description

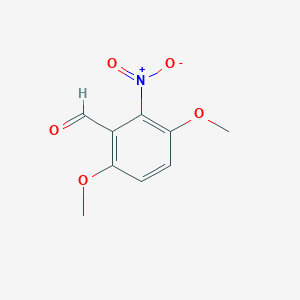

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHYBMYWODOPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296118 | |

| Record name | 3,6-dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-55-9 | |

| Record name | 1206-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHOXY-2-NITROBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of 3,6-Dimethoxy-2-nitrobenzaldehyde

This technical document provides a comprehensive overview of the chemical properties, synthesis, purification, and spectroscopic analysis of this compound. It is intended to serve as a core resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various biologically active compounds.[1] Its chemical structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group.

Chemical Identifiers

A summary of the primary chemical identifiers for this compound is provided below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1206-55-9[2][3] |

| Molecular Formula | C₉H₉NO₅[2][3] |

| Molecular Weight | 211.17 g/mol [2] |

| Canonical SMILES | COC1=C(C(=C(C=C1)OC)--INVALID-LINK--[O-])C=O[2] |

| InChI Key | IOHYBMYWODOPEY-UHFFFAOYSA-N[2] |

Physical Properties

The table below outlines the known physical properties. It is important to note that while some data is readily available, specific experimental values for properties like melting point and solubility are not widely published.

| Property | Value / Description |

| Appearance | Bright yellow solid (crude product); Tan solid (after purification)[1] |

| Melting Point | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

| Solubility | Data is not available. However, similar nitroaromatic compounds are typically sparingly soluble in water but show good solubility in organic solvents such as Dimethylformamide (DMF), ethanol, and chloroform.[1][4] |

Synthesis and Purification

The most common method for preparing this compound is the direct nitration of commercially available 2,5-dimethoxybenzaldehyde.[1] A significant challenge in this synthesis is the concurrent formation of the isomeric byproduct, 2,5-dimethoxy-4-nitrobenzaldehyde.[1] The ratio of the desired product to the isomer is highly dependent on reaction conditions.[1]

Experimental Protocol: Synthesis

The following protocol is adapted from a published facile method for the direct synthesis of this compound.[1]

-

Preparation: Cool 5 mL of concentrated nitric acid in a 50 mL beaker within an ice bath.

-

Reaction: Add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise to the stirring nitric acid over 10 minutes.

-

Stirring: Continue stirring the mixture in the ice bath for 30 minutes.

-

Quenching: Add 30 mL of crushed ice to the beaker, remove it from the ice bath, and stir at room temperature for an additional 20 minutes.

-

Isolation: Dilute the mixture with 50 mL of water. Isolate the resulting bright yellow solid via suction filtration and wash it thoroughly with 50 mL of water. The collected solid is a mixture of the desired product and its isomer.

Experimental Protocol: Purification from Isomer

A non-chromatographic method has been developed to effectively separate this compound from its primary isomeric impurity.[1]

-

Dissolution: Dissolve the damp, crude solid obtained from the synthesis step in 10 mL of Dimethylformamide (DMF).

-

Base Treatment: Add 0.18 g (3.2 mmol) of powdered potassium hydroxide (KOH) to the DMF solution.

-

Stirring: Stir the mixture for 10 minutes.

-

Precipitation: Dilute the mixture with 25 mL of water and stir for 5 more minutes. Further dilute with another 50 mL of water.

-

Final Isolation: Isolate the resulting tan solid by suction filtration, wash with 25 mL of water, and dry under vacuum. This yields the pure this compound, uncontaminated by the isomer.[1]

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. However, major chemical suppliers note that comprehensive analytical data for this specific molecule is not routinely collected as it is primarily supplied for early discovery research.[3] Therefore, the following sections describe the expected spectral characteristics based on its functional groups, with reference to similar compounds.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2900-2820, 2750-2720 | Aldehyde C-H Stretch (Fermi doublet)[5] |

| ~1700 | C=O Carbonyl Stretch (Aldehyde)[5] |

| 1550-1475, 1365-1290 | N-O Asymmetric & Symmetric Stretch (Nitro group)[6] |

| ~1600-1450 | Aromatic C=C Ring Stretch[6] |

| ~1250 & ~1050 | Asymmetric & Symmetric C-O-C Stretch (Methoxy groups)[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published paper confirms the identity of the purified product via ¹H and ¹³C NMR, the specific spectral data is not provided.[1] Researchers synthesizing this compound will need to acquire and interpret their own NMR data.

Expected ¹H NMR Features:

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, likely in the δ 3.8-4.2 ppm region.

Expected ¹³C NMR Features:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range, including two carbons attached to methoxy groups, one to the nitro group, one to the aldehyde, and two to hydrogen.

-

Methoxy Carbons (-OCH₃): Two signals in the δ 55-65 ppm range.

Mass Spectrometry (MS)

An experimental mass spectrum is not publicly available. Electron Ionization (EI-MS) would be a standard method for analysis.

| m/z Value | Interpretation |

| 211 | [M]⁺• Molecular Ion Peak |

| 210 | [M-H]⁺• |

| 196 | [M-CH₃]⁺• |

| 182 | [M-CHO]⁺• |

| 165 | [M-NO₂]⁺• |

General Experimental Protocol: Spectroscopic Analysis

The following are general procedures for obtaining the necessary spectra.

-

NMR Spectroscopy: Prepare a solution by dissolving ~15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C spectra on a suitable spectrometer (e.g., 400 MHz).

-

Mass Spectrometry: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or GC-MS.[7] For electron ionization, use a standard electron energy of 70 eV.

Safety and Handling

This compound requires careful handling in a laboratory setting. The primary hazard identified in GHS classifications is serious eye irritation.[2]

Hazard Identification and Precautions

| GHS Information | Details |

| Pictogram | Warning[2] |

| Hazard Statement | H319: Causes serious eye irritation[2] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313[2] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. Handle in a well-ventilated area or fume hood. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. |

| Hazardous Decomposition | Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions. |

Conclusion

This compound is a key synthetic intermediate whose utility is underscored by the development of facile, non-chromatographic synthesis and purification methods. While a full, publicly available dataset of its physical and spectral properties is lacking, this guide provides the necessary protocols and expected chemical characteristics to support its use in research and development. The detailed procedures for its preparation and purification are particularly valuable for obtaining high-purity material for subsequent synthetic applications. As with any chemical, adherence to strict safety protocols is mandatory during its handling and use.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C9H9NO5 | CID 267935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed, reproducible synthesis protocol for 3,6-dimethoxy-2-nitrobenzaldehyde, a valuable intermediate in the synthesis of numerous biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a formyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 1206559-69-5 |

| SMILES | COC1=C(C(=C(C=C1)OC)--INVALID-LINK--[O-])C=O |

| Appearance | Bright yellow solid |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nitration of commercially available 2,5-dimethoxybenzaldehyde.[2] This reaction, however, typically yields a mixture of isomers, primarily this compound and 2,5-dimethoxy-4-nitrobenzaldehyde.[2] A subsequent purification step is necessary to isolate the desired product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol

This protocol is adapted from a reported facile preparation of this compound.[2]

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Concentrated Nitric Acid

-

Dimethylformamide (DMF)

-

Potassium Hydroxide (KOH), powdered

-

Water

-

Ice

Procedure:

Part A: Nitration of 2,5-Dimethoxybenzaldehyde

-

In a 50 mL beaker equipped with a magnetic stirrer, cool 5 mL of concentrated nitric acid in an ice bath.

-

Slowly add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde to the stirring nitric acid over a period of 10 minutes.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Add 30 mL of crushed ice to the reaction mixture and remove it from the ice bath.

-

Stir the mixture at room temperature for 20 minutes.

-

Isolate the resulting bright yellow solid by suction filtration and wash it with 50 mL of water.

-

Air-dry the solid for 3 hours, followed by drying under vacuum to obtain a mixture of nitrated products. This mixture primarily contains this compound and 2,5-dimethoxy-4-nitrobenzaldehyde.[2]

Part B: Purification of this compound

-

Dissolve the damp solid mixture from Part A in 10 mL of DMF.

-

Add 0.18 g (3.2 mmol) of powdered KOH to the solution.

-

Stir the mixture for 10 minutes.

-

Dilute the mixture with 25 mL of water and continue stirring for an additional 5 minutes.

-

Further dilute with 50 mL of water.

-

Isolate the resulting tan solid, which is the purified this compound, by suction filtration.

-

Wash the solid with 25 mL of water.

Reaction Yields

The nitration of 2,5-dimethoxybenzaldehyde under the specified conditions yields a mixture of isomers. The subsequent purification step allows for the isolation of the desired product.

Table 2: Reported Yields for the Synthesis of this compound [2]

| Step | Product | Yield |

| Nitration | Mixture of this compound and 2,5-dimethoxy-4-nitrobenzaldehyde | 92% |

| Purification | This compound | ~60% (from the mixture) |

Note: The yield of the purified product is an approximation based on the reported isomer ratio and the efficiency of the purification step.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for this compound [2]

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR | 7.10 (d, J = 9.3 Hz, 1H), 3.95 (s, 3H), 3.87 (s, 3H) |

| ¹³C NMR | 186.1, 155.3, 144.5, 138.6, 120.1, 116.2, 114.2, 57.2, 56.8 |

Conclusion

This technical guide provides a detailed and reproducible protocol for the synthesis and purification of this compound. The presented data and experimental procedures are intended to assist researchers and scientists in the efficient preparation of this key synthetic intermediate for applications in drug discovery and development. Strict adherence to laboratory safety protocols is essential when handling concentrated acids and other chemical reagents.

References

An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dimethoxy-2-nitrobenzaldehyde, a valuable chemical intermediate. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. A detailed, reproducible experimental protocol for its synthesis is provided. While specific spectral data for this compound is not widely available in public databases, this guide presents information on related compounds to offer insights into expected analytical characterizations. Furthermore, the potential applications of nitrobenzaldehyde derivatives in drug discovery and development are discussed, highlighting the significance of this class of compounds.

Chemical Identity and Properties

CAS Number: 1206-55-9[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | Yellow solid (expected) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMF | [2] |

Synthesis of this compound

A facile and efficient method for the preparation of this compound has been reported, starting from 2,5-dimethoxybenzaldehyde. This protocol offers a good yield without the need for extensive purification techniques like chromatography or recrystallization.[2]

Experimental Protocol: Synthesis from 2,5-dimethoxybenzaldehyde

Materials:

-

2,5-dimethoxybenzaldehyde

-

Nitrating mixture (e.g., fuming nitric acid in sulfuric acid)

-

Dimethylformamide (DMF)

-

Potassium hydroxide (KOH)

-

Crushed ice

-

Water

Procedure:

-

Nitration: Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add the nitrating mixture to the cooled solution while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes.

-

Quenching: Add crushed ice to the reaction mixture and continue stirring at room temperature for 20 minutes.

-

Dilute the mixture with water to precipitate the product.

-

Isolation: Collect the bright yellow solid by suction filtration and wash it with water.

-

Purification (Isomer Separation):

-

Dissolve the damp solid in DMF.

-

Add powdered KOH and stir the mixture for 10 minutes.

-

Dilute with water and stir for an additional 5 minutes to precipitate the purified this compound.

-

Isolate the final product by suction filtration.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (downfield, ~10 ppm), aromatic protons, and methoxy group protons (~3.8-4.0 ppm). The substitution pattern on the aromatic ring will influence the multiplicity and coupling constants of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group at a low field (~190 ppm). Signals for the aromatic carbons and the methoxy carbons will also be present, with their chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the key functional groups:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).

-

C-O stretch (methoxy groups): Strong absorptions in the fingerprint region.

-

Aromatic C-H and C=C stretches: As expected for a substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.17 g/mol ). Common fragmentation patterns for nitroaromatic aldehydes would be expected, including the loss of the nitro group (NO₂) and the aldehyde group (CHO).

Role in Drug Discovery and Development

Nitrobenzaldehyde derivatives are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[3][4][5]

Precursor for Bioactive Heterocycles

Aromatic aldehydes, including nitro-substituted benzaldehydes, are key building blocks in the synthesis of various heterocyclic compounds with demonstrated pharmacological activities. These include, but are not limited to, dihydropyridines (calcium channel blockers), quinazolines, and other nitrogen-containing heterocycles.[4] The presence of the nitro and methoxy groups on the benzaldehyde ring can significantly influence the electronic properties and reactivity of the molecule, allowing for diverse synthetic transformations.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with this compound, related nitroaromatic compounds have been shown to interact with various biological targets. For instance, some nitro compounds are investigated for their role in modulating cellular signaling pathways related to cancer and infectious diseases. The electron-withdrawing nature of the nitro group can be crucial for interactions with biological macromolecules. Further research is needed to explore the specific biological activities and potential signaling pathway modulation by this compound and its derivatives.

Logical Relationship in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a synthetically accessible aromatic aldehyde with potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This technical guide has provided essential information regarding its chemical identity, properties, and a detailed synthetic protocol. While a comprehensive experimental characterization is not yet publicly documented, the provided information on related compounds serves as a valuable reference for researchers. The established importance of nitrobenzaldehydes in the synthesis of bioactive compounds underscores the potential of this compound as a valuable building block for the development of novel therapeutic agents. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

References

physical and chemical properties of 3,6-Dimethoxy-2-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 3,6-Dimethoxy-2-nitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is an aromatic compound with the chemical formula C₉H₉NO₅.[1] Its structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem[1] |

| Molecular Weight | 211.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1206-55-9 | PubChem[1] |

| Appearance | Yellowish crystalline solid (inferred from related compounds) | N/A |

| Melting Point | Not available (Isomer 3,4-Dimethoxy-6-nitrobenzaldehyde melts at 132 °C) | Biosynth[2] |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform (inferred from related compounds) | N/A |

Synthesis of this compound

A facile and efficient method for the preparation of this compound has been developed, providing good yield without the need for chromatographic purification.[3]

Experimental Protocol: Facile Preparation

This protocol is adapted from the literature for the synthesis of this compound from 2,5-dimethoxybenzaldehyde.

Materials and Reagents:

-

2,5-dimethoxybenzaldehyde

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Ice

-

Deionized Water

-

A suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add 2,5-dimethoxybenzaldehyde to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, a mixture of nitro isomers, is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Spectroscopic Profile

While specific spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm). Methoxy Protons (OCH₃): Two singlets around δ 3.8-4.0 ppm, each integrating to 3H. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm. Aromatic Carbons: Signals between δ 110-160 ppm. The carbon bearing the nitro group will be significantly downfield. Methoxy Carbons (OCH₃): Signals around δ 55-60 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C-O Stretch (Methoxy): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 211. Subsequent fragmentation may involve the loss of the nitro group (-NO₂), methoxy groups (-OCH₃), and the formyl group (-CHO). PubChem lists a GC-MS data source for this compound.[1] |

Biological Activity and Drug Development Potential

Direct biological studies on this compound are not extensively reported in the scientific literature. However, the broader class of nitrobenzaldehyde derivatives has shown significant potential in various therapeutic areas, suggesting promising avenues for future research on this specific molecule.

Derivatives of ortho-nitrobenzaldehyde have been investigated for their cytotoxic effects against various human cancer cell lines.[4] Furthermore, nitrobenzaldehydes have been utilized in photodynamic therapy for cancer, where they can be activated by UV light to induce cancer cell death.[5] The nitro group is often a key pharmacophore in compounds with antimicrobial and anti-inflammatory properties.[6][7]

Given these precedents, a logical workflow for assessing the biological potential of this compound would involve a series of in vitro and in vivo studies.

This diagram illustrates a rational, step-wise approach to exploring the therapeutic potential of this compound, starting from initial in vitro screening and progressing to more complex in vivo and mechanistic studies, and finally to lead optimization.

Safety and Handling

Detailed toxicological data for this compound is limited. However, based on GHS classifications for similar compounds, it should be handled with care. It is classified as causing serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable aromatic compound. While its biological activities have not been thoroughly investigated, the known therapeutic potential of related nitrobenzaldehyde derivatives suggests that it is a promising candidate for further research in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. This compound | C9H9NO5 | CID 267935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxy-6-nitrobenzaldehyde | 20357-25-9 | FD12530 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. sarchemlabs.com [sarchemlabs.com]

An In-depth Technical Guide to the Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,6-dimethoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data on starting materials, and workflow visualizations.

Introduction

This compound is a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of its functional groups—aldehyde, nitro, and two methoxy groups—allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex heterocyclic compounds and other pharmacologically relevant molecules. The efficiency and regioselectivity of its synthesis are therefore of significant interest. This guide explores the common starting materials and methodologies for its preparation.

Core Synthetic Strategies

The primary approach to synthesizing this compound involves the direct nitration of a substituted benzaldehyde derivative. The selection of the starting material is critical to ensure the desired regiochemical outcome, directing the nitro group to the position ortho to one methoxy group and meta to the other, and adjacent to the aldehyde functionality.

Starting Materials and Comparative Data

The choice of starting material significantly influences the yield and purity of the final product. The most commonly employed precursors are isomers of dimethoxybenzaldehyde. Below is a summary of the outcomes from the nitration of two such isomers.

| Starting Material | Product(s) | Reagents | Typical Yield (%) | Melting Point (°C) | Reference |

| 2,5-Dimethoxybenzaldehyde | This compound | Conc. Nitric Acid | Good (unspecified) | - | [1][2] |

| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | 6-Nitroveratraldehyde | Nitric Acid (sp. gr. 1.4) | 73-79% | 129-131 | [3] |

Note: "Good yield" is indicated in the source without a specific percentage. Further optimization may be required to quantify this.

As the data indicates, the direct nitration of 2,5-dimethoxybenzaldehyde is a facile method for preparing the target molecule, this compound.[1] In contrast, the nitration of veratraldehyde yields a different isomer, 6-nitroveratraldehyde.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

1. Synthesis of this compound from 2,5-Dimethoxybenzaldehyde [1]

-

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Concentrated Nitric Acid

-

Dimethylformamide (DMF)

-

Potassium Hydroxide (KOH)

-

Ice

-

Water

-

-

Procedure:

-

Cool 5 mL of concentrated nitric acid in a 50 mL beaker using an ice bath.

-

Add 0.49 g (3.0 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over 10 minutes to the stirring nitric acid.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Add 30 mL of crushed ice to the reaction mixture.

-

Remove the beaker from the ice bath and stir at room temperature for 20 minutes.

-

Dilute the mixture with 50 mL of water.

-

Isolate the resulting bright yellow solid by suction filtration and wash with 50 mL of water.

-

Dissolve the damp solid in 10 mL of DMF.

-

Add 0.18 g (3.2 mmol) of powdered KOH to the DMF solution to isolate the final product. [Note: The original procedure describes this step for purification from an isomeric mixture, but it is included here as part of the workup.]

-

2. Synthesis of 6-Nitroveratraldehyde from Veratraldehyde [3]

-

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Nitric Acid (sp. gr. 1.4)

-

95% Ethanol

-

Ice

-

Water

-

-

Procedure:

-

Place a 1-L wide-mouth Erlenmeyer flask in a water bath maintained at approximately 15°C.

-

Add 350 mL of nitric acid (sp. gr. 1.4) at 20°C to the flask.

-

Slowly add 70 g (0.42 mole) of crushed veratraldehyde in small portions over about 1 hour, maintaining the internal temperature between 18°C and 22°C.

-

Stir the mixture for 10 minutes after the final addition.

-

Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container.

-

Continue stirring for a few minutes, then filter the precipitate using a Büchner funnel. It is crucial to protect the product from light from this point onwards.

-

Recrystallize the product from 2 L of boiling 95% ethanol.

-

Allow the solution to stand overnight to precipitate the product.

-

Filter the solid and concentrate the mother liquor to obtain a second crop.

-

Dry the combined solids in a vacuum oven at 50°C overnight. The expected yield is 65–70 g (73–79%), with a melting point of 129–131°C.

-

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.

Caption: Synthesis of this compound.

Caption: Synthesis of 6-Nitroveratraldehyde.

Conclusion

The synthesis of this compound is most directly achieved through the nitration of 2,5-dimethoxybenzaldehyde. The experimental protocols provided herein offer a practical guide for laboratory preparation. For researchers in drug development, the availability of a reliable synthetic route to this intermediate is essential for the advancement of new therapeutic agents. The careful selection of starting materials and adherence to optimized reaction conditions are paramount for achieving high yields and purity of the desired product.

References

electrophilic nitration of 2,5-dimethoxybenzaldehyde

An In-depth Technical Guide to the Electrophilic Nitration of 2,5-Dimethoxybenzaldehyde

Introduction

2,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde widely utilized as a building block in the synthesis of various fine chemicals, pharmaceuticals, and dyes. The introduction of a nitro group (–NO₂) onto its aromatic ring via electrophilic nitration is a pivotal transformation, yielding intermediates that are crucial for further functionalization, particularly in the development of novel therapeutic agents. The nitro group can be readily reduced to an amino group, opening pathways to a diverse range of heterocyclic compounds and other complex molecular architectures.

This technical guide provides a comprehensive overview of the . It details the underlying reaction mechanism, provides explicit experimental protocols, summarizes key quantitative data, and outlines critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Regioselectivity

The nitration of 2,5-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of the electron-rich benzene ring on a potent electrophile, the nitronium ion (NO₂⁺).

1. Generation of the Electrophile: The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.[1][2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2. Electrophilic Attack and Sigma Complex Formation: The highly electrophilic nitronium ion is then attacked by the π-electron system of the 2,5-dimethoxybenzaldehyde ring. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1][3][4]

3. Directing Effects: The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the benzene ring:

-

Methoxy Groups (–OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups due to their ability to donate electron density to the ring through resonance (+R effect). They are ortho, para-directors.

-

Aldehyde Group (–CHO): The aldehyde group is a deactivating group, withdrawing electron density from the ring through resonance (-R effect). It is a meta-director.

The powerful activating and directing influence of the two methoxy groups dominates the deactivating effect of the aldehyde group. Therefore, the incoming nitro group will preferentially substitute at positions that are ortho or para to the methoxy groups and not meta to the aldehyde.

Considering the structure of 2,5-dimethoxybenzaldehyde:

-

Position 4 is para to the C2-methoxy group and ortho to the C5-methoxy group.

-

Position 6 is ortho to the C2-methoxy group.

-

Position 3 is ortho to the C2-methoxy group and meta to the C5-methoxy group.

Electrophilic attack at position 4 is sterically accessible and electronically favored by both methoxy groups. Attack at position 6 is also possible but may be slightly hindered by the adjacent aldehyde group. Attack at position 3 is less likely due to steric hindrance between the two methoxy groups. Consequently, the reaction predominantly yields the 4-nitro isomer, with the potential for the 6-nitro isomer as a minor byproduct.[5]

4. Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This final step restores the aromaticity of the ring, yielding the nitrated product.[1][3]

Experimental Protocols

The following protocols are based on established procedures for the nitration of benzaldehyde derivatives and should be performed with strict adherence to safety precautions.[6][7]

Protocol 1: Direct Nitration using Mixed Acid

This method is the most common approach for the nitration of moderately activated aromatic rings.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%, optional)

-

Ethanol or Isopropanol for recrystallization

Procedure:

-

Preparation of the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a calculated volume of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

-

Slowly, and with vigorous stirring, add the required molar equivalent of concentrated nitric acid via the dropping funnel. Caution: This process is highly exothermic. Ensure the temperature of the mixed acid is maintained below 10 °C throughout the addition.

-

Nitration Reaction: Once the nitrating mixture has re-cooled to 0-5 °C, slowly add a solution of 2,5-dimethoxybenzaldehyde in a minimal amount of concentrated sulfuric acid, or add the solid aldehyde in small portions. Maintain the internal temperature between 5 °C and 15 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring. A precipitate of the crude product should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. An optional wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is neutralized.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 2,5-dimethoxy-4-nitrobenzaldehyde.

Protocol 2: Selective Synthesis via Aldehyde Protection

To improve the selectivity for the 4-nitro isomer and avoid potential oxidation of the aldehyde, the aldehyde group can be protected as a diacetate before nitration.[8]

Procedure:

-

Protection: Convert the aldehyde group of 2,5-dimethoxybenzaldehyde to a diacetoxymethyl group using a suitable method (e.g., reaction with acetic anhydride).

-

Nitration: Perform the nitration on the protected compound using the mixed acid protocol described above.

-

Deprotection: Hydrolyze the diacetoxymethyl group back to the aldehyde to yield the final product, 2,5-dimethoxy-4-nitrobenzaldehyde.

Data Presentation

The following table summarizes key quantitative data for the starting material and the primary product.

| Property | 2,5-Dimethoxybenzaldehyde (Starting Material) | 2,5-Dimethoxy-4-nitrobenzaldehyde (Product) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₉NO₅ |

| Molecular Weight | 166.17 g/mol [9][10] | 211.17 g/mol |

| CAS Number | 93-02-7[9][10][11] | 34783-66-3 |

| Appearance | White to light yellow crystalline solid | Yellow solid |

| Melting Point | 46-49 °C | 131-134 °C |

| Boiling Point | 285 °C | N/A |

| Spectroscopic Data | ||

| IR (KBr, cm⁻¹) | ~1670 (C=O), ~1220 (C-O)[11] | ~1680 (C=O), ~1520 & ~1350 (NO₂) |

| ¹H NMR (CDCl₃, δ ppm) | ~10.4 (s, 1H, CHO), ~7.0-7.4 (m, 3H, Ar-H), ~3.8-3.9 (s, 6H, 2xOCH₃)[12] | ~10.3 (s, 1H, CHO), ~7.6 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~3.9-4.0 (2s, 6H, 2xOCH₃) |

Note: Spectroscopic data for the product are predicted values based on typical shifts for similar structures and may vary.

Safety and Handling

Critical Safety Precautions:

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin or eyes. Always handle them with extreme care inside a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict and careful temperature control is essential to prevent the reaction from becoming uncontrollable ("runaway") and to minimize the formation of dinitrated or oxidized by-products.[7]

-

Explosion Hazard: Incomplete neutralization of residual acids in the crude product before any subsequent distillation can lead to a violent explosion. Ensure the product is thoroughly washed and neutralized before any high-temperature purification steps.[7]

This guide provides a foundational understanding and practical framework for the . Researchers are encouraged to consult primary literature for specific reaction optimizations and detailed characterization data.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 10. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

3,6-Dimethoxy-2-nitrobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C9H9NO5[1] |

| Molecular Weight | 211.17 g/mol [1] |

| Alternate Molecular Weight | 211.176 |

Structural and Molecular Relationship

The chemical identity of a compound is defined by its name, molecular formula, and corresponding molecular weight. The following diagram illustrates the logical relationship between these core identifiers for this compound.

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide on the Solubility and Stability of 3,6-Dimethoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,6-Dimethoxy-2-nitrobenzaldehyde, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound, this guide integrates information from structurally related molecules and outlines detailed experimental protocols for empirical determination.

Core Compound Properties

This compound is an aromatic compound with the chemical formula C₉H₉NO₅.[1] Its structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and an aldehyde functional group. These functional groups dictate its chemical reactivity, solubility, and stability.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem[1] |

| Molecular Weight | 211.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1206-55-9 | Sigma-Aldrich[2] |

Solubility Profile

Table 2.1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl group can hydrogen bond with the nitro and aldehyde groups of the solute.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | Dipole-dipole interactions between the solvent and the polar functional groups will promote dissolution.[4] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents possess some polar character and can act as hydrogen bond acceptors.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Ethers are weakly polar and can interact with the solute.[4] |

| Aromatic | Toluene, Xylene | Moderate to Low | The aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking.[4] |

| Alkanes | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for this relatively polar molecule.[4] |

| Aqueous | Water | Low | While the polar groups can interact with water, the overall aromatic structure limits aqueous solubility. The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[3][6] |

Stability Profile

The stability of this compound is influenced by its functional groups. Nitroaromatic compounds can be sensitive to heat and light, and the aldehyde group is susceptible to oxidation.[3][7][8]

Table 3.1: Predicted Stability Characteristics

| Stability Factor | Predicted Behavior | Rationale |

| Thermal Stability | Potentially exothermic decomposition at elevated temperatures. | Nitroaromatic compounds are known to have energetic properties and can decompose exothermically.[7][8] The presence of the nitro group makes the molecule susceptible to thermal decomposition.[9] |

| Photostability | Likely sensitive to UV and visible light. | The nitrobenzyl moiety is a known photolabile group, often used as a photoremovable protecting group.[10] Exposure to light, particularly UV radiation, can lead to degradation.[11] |

| Oxidative Stability | The aldehyde group is prone to oxidation. | Aldehydes are easily oxidized to carboxylic acids, even by atmospheric oxygen.[3] |

| Hydrolytic Stability | Generally stable in neutral aqueous solutions. | The ether and nitro groups are typically stable to hydrolysis under neutral conditions. The stability in acidic or basic solutions would require experimental determination. |

| Solution Stability | Dependent on the solvent and storage conditions. | In solution, degradation may be accelerated by factors such as light, temperature, and the presence of reactive species.[12][13] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

This protocol is based on the isothermal shake-flask method, a standard technique for measuring the solubility of a compound in various solvents.[14]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, water)

-

Screw-capped vials

-

Constant temperature shaker bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of screw-capped vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.

-

Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the sample by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in units such as mg/mL or g/100g of solvent based on the measured concentration and the dilution factor.

This protocol outlines the use of DSC to evaluate the thermal stability of the compound by measuring its decomposition temperature.[7][9]

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Pressure-resistant crucibles (e.g., gold-plated stainless steel) and lids

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC crucible. Seal the crucible hermetically.

-

DSC Analysis: Place the sample crucible and an empty reference crucible into the DSC cell. Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).

-

Data Acquisition: Record the heat flow as a function of temperature. An exothermic event will appear as a peak in the DSC thermogram.

-

Data Analysis: Determine the onset temperature (T_onset) of the exothermic decomposition, which is the temperature at which the decomposition begins.[9] The area under the exothermic peak corresponds to the enthalpy of decomposition (ΔH_d).[9]

This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.[15][16]

Objective: To evaluate the photosensitivity of this compound in solid and solution states.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light.

-

Chemically inert and transparent containers (e.g., quartz cuvettes)

-

Dark controls (samples protected from light, e.g., wrapped in aluminum foil)

-

HPLC system for quantification of the parent compound and detection of degradation products.

Procedure:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a suitable transparent container.

-

Solution State: Prepare a solution of known concentration in a non-reactive, transparent solvent.

-

-

Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] Place dark control samples alongside the exposed samples to measure any degradation not caused by light.

-

Analysis: At appropriate time intervals, analyze the exposed and dark control samples by a validated stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the exposed samples to the dark controls. Assess the percentage of degradation of the parent compound and identify and quantify any major photoproducts formed.

Visualizations

Caption: Workflow for solubility and stability assessment.

Conclusion

While specific experimental data on this compound is limited, its solubility and stability profiles can be inferred from its chemical structure and comparison with related compounds. It is predicted to be soluble in a range of polar organic solvents and susceptible to degradation by heat, light, and oxidation. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical physicochemical properties, which are essential for its application in research and drug development.

References

- 1. This compound | C9H9NO5 | CID 267935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature [zenodo.org]

- 14. benchchem.com [benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive 5,8-Dimethoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinoline derivatives using 3,6-dimethoxy-2-nitrobenzaldehyde as a key starting material. The featured synthetic strategy is the Domino Nitro Reduction-Friedländer Heterocyclization, a robust and efficient one-pot method for constructing the quinoline scaffold.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1] Specifically, 5,8-dimethoxyquinoline derivatives have garnered significant attention due to their potential as anticancer agents. These compounds often exert their cytotoxic effects through mechanisms such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and interference with critical cellular signaling pathways like the PI3K/Akt/mTOR pathway.[1][2][3]

The Domino Nitro Reduction-Friedländer Heterocyclization offers an advantageous route to these valuable compounds. This reaction utilizes an in situ reduction of a nitro group in an ortho-nitrobenzaldehyde, followed by a cyclocondensation with an active methylene compound to form the quinoline ring system in a single synthetic operation.[4][5] This method is characterized by its operational simplicity and the ready availability of starting materials.

Synthesis of Bioactive 5,8-Dimethoxyquinoline Derivatives

A representative synthesis of a bioactive 5,8-dimethoxyquinoline derivative, specifically 3-acetyl-5,8-dimethoxy-2-methylquinoline, is detailed below. This compound serves as a scaffold that can be further modified to produce a variety of potent anticancer agents.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization

This protocol describes the synthesis of 3-acetyl-5,8-dimethoxy-2-methylquinoline from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL), add iron powder (4.0 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the iron residues and wash the pad with ethyl acetate.

-

Carefully neutralize the filtrate by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-acetyl-5,8-dimethoxy-2-methylquinoline.

Quantitative Data:

The following table summarizes the expected yield and characterization data for the synthesized compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 3-acetyl-5,8-dimethoxy-2-methylquinoline | C₁₄H₁₅NO₃ | 245.27 | 75-85 | Yellow solid |

Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Bioactive Quinolines and their Anticancer Activity

The 5,8-dimethoxyquinoline scaffold is a core component of several bioactive molecules, including analogues of the potent antitumor antibiotic, lavendamycin.[2][6][7][8] These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Cytotoxicity of 5,8-Dimethoxyquinoline Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 5,8-dimethoxyquinoline derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | H | A549 (Lung) | >10 | [2][6] |

| 1b | CH₃ | H | A549 (Lung) | 5.2 | [2][6] |

| 1c | H | CO₂CH₃ | A549 (Lung) | 2.8 | [2][6] |

| 2a | H | H | PC-3 (Prostate) | 8.5 | [9] |

| 2b | OCH₃ | Cl | PC-3 (Prostate) | 3.1 | [9] |

| 3a | H | H | HCT-116 (Colon) | 6.9 | [9] |

| 3b | OCH₃ | NO₂ | HCT-116 (Colon) | 1.5 | [9] |

Note: The specific structures for the compounds listed are proprietary to the cited research but are all based on the 5,8-dimethoxyquinoline scaffold synthesized via the described methods.

Visualizing Synthetic and Signaling Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and a key signaling pathway often implicated in the mechanism of action of these bioactive compounds.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of bioactive 5,8-dimethoxyquinoline derivatives.

Simplified PI3K/Akt Signaling Pathway

Many quinoline-based anticancer agents have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][10]

Caption: Inhibition of the PI3K/Akt signaling pathway by 5,8-dimethoxyquinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Application Notes and Protocols: 3,6-Dimethoxy-2-nitrobenzaldehyde as a Photoremovable Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoremovable protecting groups (PPGs), often termed "caging" groups, are indispensable tools in chemical biology, pharmacology, and materials science. They allow for the spatiotemporal control of the release of bioactive molecules, such as neurotransmitters, signaling lipids, and drugs, using light as a non-invasive trigger. The ortho-nitrobenzyl scaffold is one of the most widely used classes of PPGs due to its synthetic accessibility and well-understood photochemical properties.

3,6-Dimethoxy-2-nitrobenzaldehyde is a derivative of this class. The introduction of two methoxy groups on the aromatic ring serves to red-shift the absorption maximum and can influence the photophysical properties, including the quantum yield of uncaging. This document provides a detailed overview of the application of the 3,6-dimethoxy-2-nitrobenzyl (DMNB) group, derived from this compound, for the protection of various functional groups.

Properties and Mechanism of Photorelease

The 3,6-dimethoxy-2-nitrobenzyl group is typically introduced to protect nucleophilic functional groups such as alcohols, amines, and carboxylic acids, forming ethers, carbamates, or esters. The photorelease mechanism for ortho-nitrobenzyl derivatives proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.

Upon absorption of UV light (typically in the 340-365 nm range), the nitro group is excited. This excited state abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a 2-nitroso-3,6-dimethoxybenzaldehyde byproduct.

Quantitative Data

Quantitative data for the photolysis of compounds protected with the 3,6-dimethoxy-2-nitrobenzyl group are not widely reported. The following table summarizes typical data for the closely related and commonly used 4,5-dimethoxy-2-nitrobenzyl (also known as nitroveratryl or NV) protecting group, which is expected to have similar properties. Researchers should determine these parameters empirically for their specific caged compound.

| Parameter | Value | Wavelength (nm) | Notes |

| Typical Absorption Maxima (λmax) | ~340 - 350 nm | - | The methoxy groups shift the absorption to longer, less damaging wavelengths compared to the parent o-nitrobenzyl group. |

| Molar Extinction Coefficient (ε) | 5,000 - 6,500 M-1cm-1 | ~347 nm | Varies with the protected substrate and solvent. |

| Quantum Yield of Uncaging (Φ) | 0.03 - 0.17 | ~347-365 nm | Highly dependent on the nature of the leaving group (e.g., esters often have lower quantum yields than ethers).[1][2] |

| Photolysis Rate | Microseconds to seconds | - | Dependent on light intensity, quantum yield, and experimental setup.[1] |

Experimental Protocols

The general workflow for utilizing a photoremovable protecting group involves three main stages: synthesis of the caged compound, purification, and subsequent photorelease.

Protocol 1: Synthesis of this compound

This protocol is adapted from a facile preparation method involving the nitration of 2,5-dimethoxybenzaldehyde.

Materials:

-

2,5-dimethoxybenzaldehyde

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) in dichloromethane.

-

Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of 2,5-dimethoxybenzaldehyde over 30 minutes, ensuring the temperature does not rise above 5°C.

-

Stir the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.

-

Quench the reaction by pouring the mixture slowly over crushed ice with vigorous stirring.

-

Allow the ice to melt, then separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound isomer.

Protocol 2: Caging a Carboxylic Acid (Esterification)

This protocol describes the protection of a carboxylic acid as a 3,6-dimethoxy-2-nitrobenzyl (DMNB) ester. This requires the conversion of the aldehyde to the corresponding benzyl bromide first.

Part A: Synthesis of 3,6-Dimethoxy-2-nitrobenzyl bromide

-

Reduce this compound to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0°C.

-

After reaction completion and workup, convert the resulting 3,6-dimethoxy-2-nitrobenzyl alcohol to the bromide using a reagent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) in an anhydrous solvent like DCM.

Part B: Esterification

-

Dissolve the carboxylic acid (1.0 equiv) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 equiv) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a solution of 3,6-dimethoxy-2-nitrobenzyl bromide (1.1 equiv) in the same solvent to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure DMNB-caged carboxylic acid.

Protocol 3: Photorelease (Uncaging) of the Protected Molecule

This is a general protocol for the photolysis of a DMNB-caged compound.

Materials:

-

DMNB-caged compound

-

Appropriate solvent (e.g., buffered aqueous solution for biological experiments, or organic solvents like methanol or acetonitrile for synthesis)

-

UV light source (e.g., 365 nm LED, mercury lamp with appropriate filters, or a laser)

-

Quartz cuvette or appropriate reaction vessel transparent to UV light

Procedure:

-

Prepare a solution of the DMNB-caged compound in the desired solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is optimal (typically between 0.1 and 0.5 to ensure uniform illumination).

-

Place the solution in a quartz cuvette or other UV-transparent vessel. If the experiment is temperature-sensitive, use a temperature-controlled sample holder.

-

For biological experiments, ensure the solution is appropriately buffered to counteract the proton released during photolysis.

-

Irradiate the sample with a UV light source. The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of photorelease.

-

Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC (to observe the disappearance of the starting material and the appearance of the product) or by observing the biological or chemical effect of the released molecule.

-

Note that the 2-nitrosobenzaldehyde byproduct can be reactive and may absorb light, potentially interfering with the reaction or downstream assays. The formation of fluorescent byproducts has also been observed in some cases, which could interfere with fluorescence-based detection methods.[3][4]

Applications in Drug Development and Cell Signaling

The precise control offered by PPGs is highly valuable in drug development and for studying complex biological systems.

-

Targeted Drug Delivery: A drug can be caged with the DMNB group, rendering it inactive until it reaches the target tissue. Focused light can then be used to release the active drug only in the desired location, minimizing systemic side effects.

-

Studying Signaling Pathways: A caged agonist, antagonist, or enzyme inhibitor can be introduced to a cellular system. By controlling the timing and location of light exposure, researchers can activate or deactivate specific signaling pathways with high precision to dissect their function and dynamics. For example, photoreleasing a caged kinase inhibitor at a specific subcellular location can help elucidate the role of that kinase in localized cellular processes.

References

Application Notes and Protocols: Synthesis of Quinazolinediones from 3,6-Dimethoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quinazolinediones, valuable scaffolds in drug discovery, utilizing 3,6-Dimethoxy-2-nitrobenzaldehyde as a key starting material. The outlined methodology is based on a one-pot, copper-catalyzed reaction, offering an efficient and atom-economical approach to this important class of heterocyclic compounds.

Introduction

Quinazolinediones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug development. This document details a robust synthetic strategy for the preparation of quinazolinediones from this compound, a readily accessible starting material. The protocol is adapted from a copper-catalyzed one-pot reaction, which involves the formation of a nitrile intermediate, followed by reductive cyclization.[1][2][3][4][5]

Overview of the Synthetic Strategy

The synthesis is divided into two main stages:

-

Preparation of the Starting Material: Synthesis of this compound from 2,5-dimethoxybenzaldehyde.

-

One-Pot Synthesis of Quinazolinedione: A copper-catalyzed reaction of this compound with urea and a subsequent aldehyde, in the presence of a reducing agent, to yield the final quinazolinedione product.

Data Presentation

The following table summarizes the expected yields for the synthesis of various quinazolinones from substituted 2-nitrobenzaldehydes based on the one-pot copper-catalyzed method. This data provides a reference for the expected efficiency of the reaction with different substitution patterns.

| Entry | 2-Nitrobenzaldehyde Derivative | Aldehyde | Product | Yield (%) |

| 1 | 2-Nitrobenzaldehyde | Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 81 |